molecular formula C8H7ClN2O B6175443 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one CAS No. 1250741-79-7

3-amino-4-chloro-2,3-dihydro-1H-indol-2-one

Cat. No. B6175443
CAS RN: 1250741-79-7
M. Wt: 182.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“3-amino-4-chloro-2,3-dihydro-1H-indol-2-one” is a derivative of indole . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . They have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of researchers due to their broad-spectrum biological activities . Various strategies have been employed for the synthesis of indole derivatives, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one involves the conversion of 4-chloro-3-nitrobenzoic acid to 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one through a series of reactions.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "Hydrazine hydrate", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Sodium dithionite", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-aminobenzoic acid using hydrazine hydrate and sodium hydroxide.", "Step 2: Cyclization of 4-chloro-3-aminobenzoic acid to 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one using acetic acid and sodium acetate.", "Step 3: Reduction of the nitro group in 3-amino-4-chloro-2,3-dihydro-1H-indol-2-one to an amino group using sodium dithionite and sodium bicarbonate in ethanol." ] }

CAS RN

1250741-79-7

Product Name

3-amino-4-chloro-2,3-dihydro-1H-indol-2-one

Molecular Formula

C8H7ClN2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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